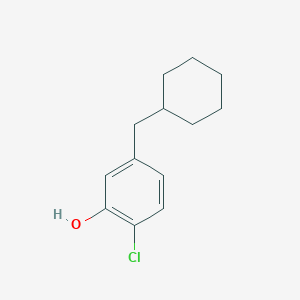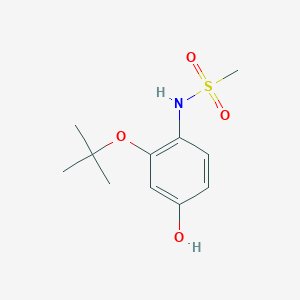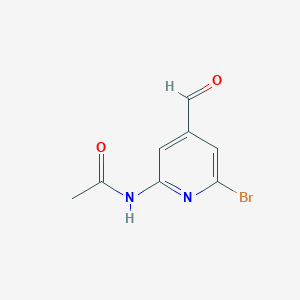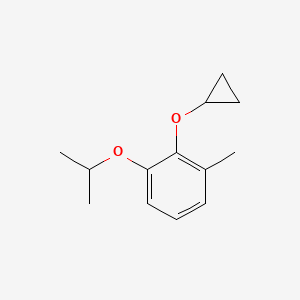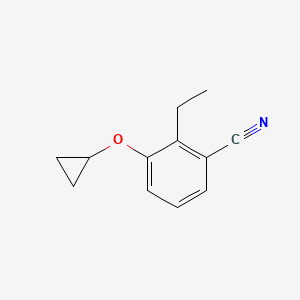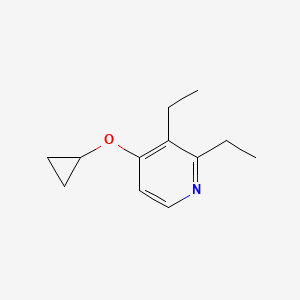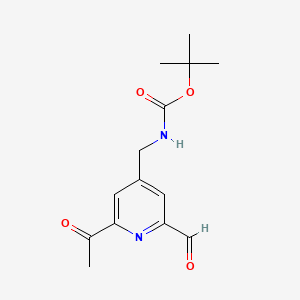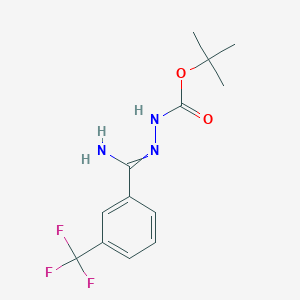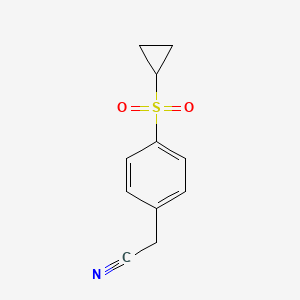![molecular formula C7H5N3O B14848095 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the aldehyde functional group at the 7-position adds to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate followed by cyclization can yield the desired compound . Another method involves the use of 1,3-diketones in glacial acetic acid, which has been widely used for the synthesis of similar pyrazolopyridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of pyrazolo[3,4-C]pyridine-7-carboxylic acid.
Reduction: Formation of pyrazolo[3,4-C]pyridine-7-methanol.
Substitution: Formation of various substituted pyrazolopyridine derivatives depending on the nucleophile used.
科学研究应用
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, pyrazolopyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
相似化合物的比较
1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-B]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-Pyrazolo[3,4-D]pyrimidine:
The uniqueness of this compound lies in its specific ring fusion and functional group positioning, which confer unique reactivity and potential for diverse applications.
属性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC 名称 |
1H-pyrazolo[3,4-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-4H,(H,9,10) |
InChI 键 |
NPZNWUXUWILRAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1C=NN2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



